
2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine (MTME) is an organic compound that has been studied for a variety of applications in scientific research. MTME is a versatile compound with a range of potential applications, from biochemical and physiological studies to lab experiments.
Wissenschaftliche Forschungsanwendungen
2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine has been studied for a variety of scientific research applications. It has been used as an inhibitor of enzymes such as acetylcholinesterase, as a substrate for biochemical studies, in drug delivery systems, and as a ligand for metal complexes. Additionally, this compound has been studied as a potential therapeutic agent for the treatment of diseases such as Alzheimer’s and Parkinson’s.
Wirkmechanismus
The mechanism of action of 2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine is not well understood. However, it is believed that this compound acts as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have a variety of physiological effects. This compound has also been shown to bind to metal complexes, which may be involved in its mechanism of action.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. In biochemical studies, this compound has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in acetylcholine levels. This increase in acetylcholine has been shown to have a variety of physiological effects, such as increased alertness and improved memory and learning. Additionally, this compound has been studied for its potential therapeutic effects, including its ability to reduce inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine has several advantages for use in lab experiments. It is relatively inexpensive to synthesize and is stable under a variety of conditions. Additionally, it is soluble in a variety of solvents and is non-toxic. However, there are some limitations to using this compound in lab experiments. It is not as potent as other compounds, and its mechanism of action is not fully understood. Additionally, it is difficult to accurately measure its concentration in solution due to its low solubility.
Zukünftige Richtungen
There are several potential future directions for the study of 2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine. One potential direction is to further investigate the mechanism of action of this compound and its effects on acetylcholine levels. Additionally, further research could be done to explore its potential therapeutic effects and its ability to reduce inflammation and oxidative stress. Finally, further research could be done to optimize the synthesis of this compound and to develop more efficient methods for measuring its concentration in solution.
Synthesemethoden
2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine can be synthesized using a two-step process. The first step involves reacting 2-chloroethanol with morpholine to form 2-morpholinoethyl chloride. The second step involves reacting this intermediate with methylthiol to form this compound. This reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from 0-50°C.
Eigenschaften
IUPAC Name |
N-(2-methylsulfanylethyl)-2-morpholin-4-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2OS/c1-13-9-3-10-2-4-11-5-7-12-8-6-11/h10H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSYDAKIDLKIBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCNCCN1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


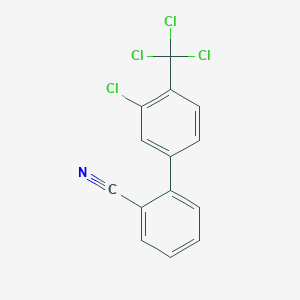

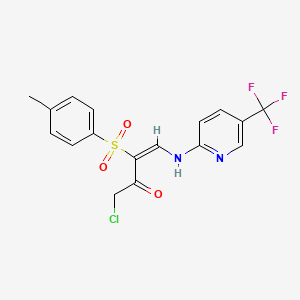


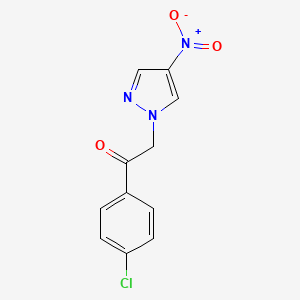
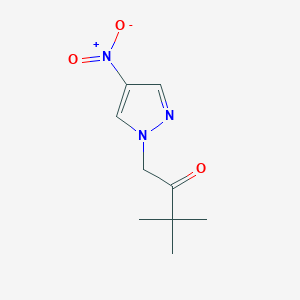
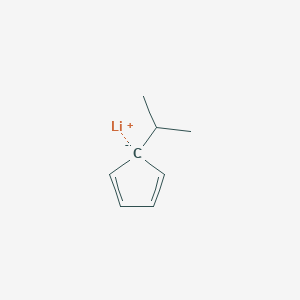

![2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine](/img/structure/B6320524.png)
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride hemihydrate](/img/structure/B6320540.png)

